molecular formula C18H14N2O3S3 B11684330 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo[

7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo[

Cat. No.: B11684330
M. Wt: 402.5 g/mol
InChI Key: NJNHNSPRSPDBNY-UKTHLTGXSA-N
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Description

7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo is a heterocyclic compound that contains both thiophene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its unique electronic properties make it a valuable component in the fabrication of advanced materials .

Mechanism of Action

The mechanism of action of 7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with multiple biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-oxo-5-thiophen-2-yl-2-thiophen-2-ylmethylene-2,3-dihydro-5H-thiazolo is unique due to its combination of thiophene and thiazole rings, which imparts distinct electronic and biological properties. This dual-ring system enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C18H14N2O3S3

Molecular Weight

402.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H14N2O3S3/c1-10-14(17(22)23-2)15(12-6-4-8-25-12)20-16(21)13(26-18(20)19-10)9-11-5-3-7-24-11/h3-9,15H,1-2H3/b13-9+

InChI Key

NJNHNSPRSPDBNY-UKTHLTGXSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CS3)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CS3)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

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